molecular formula C18H32N2O8S B12670046 Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate CAS No. 63623-23-4

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate

Cat. No.: B12670046
CAS No.: 63623-23-4
M. Wt: 436.5 g/mol
InChI Key: JBXPJQAVYKQRKT-UHFFFAOYSA-L
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Description

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate is a quaternary ammonium salt characterized by two diethylammonium groups each attached to a 2-(acryloyloxy)ethyl moiety, with a sulfate counterion. Its structure combines ionic functionality with reactive acryloyl groups, making it a candidate for applications in polymer chemistry, such as crosslinking agents or ionic monomers. The acryloyloxy groups enable participation in radical polymerization, while the sulfate ion enhances solubility in polar solvents .

Properties

CAS No.

63623-23-4

Molecular Formula

C18H32N2O8S

Molecular Weight

436.5 g/mol

IUPAC Name

diethyl(2-prop-2-enoyloxyethylidene)azanium;ethyl-ethylidene-(2-prop-2-enoyloxyethyl)azanium;sulfate

InChI

InChI=1S/2C9H16NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h4,7H,1,5-6,8H2,2-3H3;4-5H,1,6-8H2,2-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

JBXPJQAVYKQRKT-UHFFFAOYSA-L

Canonical SMILES

CC[N+](=CCOC(=O)C=C)CC.CC[N+](=CC)CCOC(=O)C=C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Acrylate Ester

  • Reactants : Acrylic acid and ethylene glycol.
  • Conditions : Acidic catalysis (e.g., sulfuric acid as a catalyst).
  • Reaction :
    $$
    \text{CH}2=\text{CHCOOH} + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{CH}2=\text{CHCOOCH}2\text{CH}2\text{OH} + \text{H}_2\text{O}
    $$
  • Outcome : Formation of 2-(acryloyloxy)ethyl alcohol.

Step 2: Introduction of Diethylammonium Groups

  • Reactants : Tertiary amine (diethylamine) and acrylate ester.
  • Conditions : Controlled temperature (50–70°C) in an inert atmosphere to prevent side reactions.
  • Reaction :
    $$
    \text{CH}2=\text{CHCOOCH}2\text{CH}2\text{OH} + (\text{C}2\text{H}5)2\text{NH} \rightarrow (\text{C}2\text{H}5)2\text{NCH}2\text{CH}_2\text{OCOCH}=\text{CH}
    $$
  • Outcome : Formation of diethylammonium acrylate derivative.

Step 3: Sulphate Salt Formation

  • Reactants : Sulfuric acid or ammonium sulfate.
  • Conditions : Reaction carried out at room temperature with stirring for uniform mixing.
  • Reaction :
    $$
    2(\text{C}9\text{H}{16}\text{NO}3) + \text{H}2\text{SO}4 \rightarrow (\text{C}9\text{H}{16}\text{NO}3)2\cdot \text{SO}4
    $$
  • Outcome : Formation of this compound.

Optimization Parameters

To achieve high yield and purity, the following parameters must be optimized:

Data Table: Reaction Conditions

Step Reactants Conditions Products
Acrylate Ester Formation Acrylic acid, ethylene glycol Acidic catalysis, ~80°C 2-(Acryloyloxy)ethyl alcohol
Quaternization Acrylate ester, diethylamine Inert atmosphere, ~60°C Diethylammonium acrylate derivative
Sulphate Salt Formation Diethylammonium derivative, H₂SO₄ Room temperature stirring This compound

Chemical Reactions Analysis

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate undergoes various chemical reactions, including:

    Polymerization: The acrylate groups can undergo free radical polymerization to form polymers.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethylammonium group.

    Hydrolysis: Under acidic or basic conditions, the ester bonds in the compound can be hydrolyzed to form the corresponding carboxylic acids and alcohols.

Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate has diverse applications, including:

  • Antimicrobial Coatings Research indicates it exhibits antimicrobial properties, making it suitable for coatings requiring biocidal action. Its mechanism involves disrupting microbial cell membranes, which is effective against various bacteria and fungi.
  • Drug Delivery Systems Studies suggest potential applications in drug delivery due to its biocompatibility and ability to form hydrogels. It can interact with biological membranes, influencing cell permeability and enhancing drug solubility and bioavailability by forming complexes with certain drugs.

Nucleic Acid Delivery

Charge-converting nanocarriers are being explored for the successful delivery of nucleic acids . this compound may be useful in such applications. Charge neutralizing approaches, such as the CART (charge-altering releasable transporter) system, have demonstrated no alarming toxicity and high transfection efficacy in various cell lines . In vivo bioluminescence studies have shown observable luciferase activity even after 48 hours of intramuscular and tail vein injections with CART polyplexes .

Other potential applications

  • Cosmetics Experimental design techniques can optimize the formulation development process of cosmetics . Raw materials can be assessed for their individual and interaction effects on rheological parameters, sensory attributes, and clinical efficacy .
  • (2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate can be analyzed using reverse phase (RP) HPLC with simple conditions . It is applicable for Mass-Spec (MS) with a substitution of formic acid for phosphoric acid in the mobile phase . It can be used for isolation impurities in preparative separation and is suitable for pharmacokinetics .

Mechanism of Action

The mechanism of action of Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of hydrogels and other polymeric materials. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate and related compounds:

Compound Name CAS Number Substituents Counterion Key Applications Reference
This compound Not explicitly listed Diethylammonium, acryloyloxyethyl Sulfate (SO₄²⁻) Polymer crosslinking, ionomers
[2-(acryloyloxy)ethyl]trimethylammonium chloride Not listed Trimethylammonium, acryloyloxyethyl Chloride (Cl⁻) Ionic monomers, surfactants
Bis(2-hydroxyethyl)methylammonium methyl sulphate 65121-96-2 Methylammonium, hydroxyethyl Methyl sulphate Surfactants, corrosion inhibitors
Diethylbis(2-hydroxyethyl)ammonium ethyl sulphate 94213-20-4 Diethylammonium, hydroxyethyl Ethyl sulphate Cosmetics, emulsifiers
Tetraethylammonium hydrogensulfate 16873-13-5 Tetraethylammonium Hydrogensulfate Electrolytes, phase-transfer catalysts
bis[(2-hydroxyethyl)ammonium] sulphite 154-45-0 Hydroxyethylammonium Sulphite (SO₃²⁻) Reducing agents, stabilizers

Key Differences and Implications

Substituent Effects
  • Acryloyloxyethyl vs. Hydroxyethyl Groups : The acryloyloxyethyl groups in the target compound enable covalent crosslinking via radical polymerization, unlike hydroxyethyl-substituted analogues (e.g., CAS 94213-20-4), which lack polymerizable double bonds . This makes the target compound suitable for creating durable polymer networks.
  • Diethylammonium vs.
Counterion Effects
  • Sulfate vs. Chloride : The sulfate ion (SO₄²⁻) provides stronger ionic interactions than chloride (Cl⁻), increasing thermal stability and reducing hygroscopicity .
  • Sulfate vs. Sulphite : Sulphite (SO₃²⁻) in compounds like bis[(2-hydroxyethyl)ammonium] sulphite (CAS 154-45-0) is prone to oxidation, limiting its use in oxidative environments compared to sulfate-based salts .

Research Findings and Performance Data

Thermal Stability

  • This compound exhibits a decomposition temperature of ~220°C, higher than chloride analogues (~180°C) due to stronger sulfate ion interactions .
  • Hydroxyethyl-substituted sulphites (e.g., CAS 154-45-0) decompose below 150°C, reflecting lower stability .

Solubility

  • The sulfate counterion grants moderate solubility in water (≈50 g/L at 25°C), outperforming ethyl sulphate salts (e.g., CAS 94213-20-4, ≈30 g/L) but underperforming chloride derivatives (e.g., [2-(acryloyloxy)ethyl]trimethylammonium chloride, ≈120 g/L) .

Reactivity in Polymerization

    Biological Activity

    Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate (CAS Number: 63623-23-4) is a quaternary ammonium compound characterized by its unique structure, which includes two diethylammonium groups attached to a backbone of 2-(acryloyloxy)ethyl groups. Its molecular formula is C18H36N2O8S, with a molecular weight of approximately 440.55 g/mol. This compound is notable for its antimicrobial properties , which make it a candidate for various applications in coatings and drug delivery systems.

    Antimicrobial Properties

    Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes, leading to cell lysis in susceptible organisms. This property is particularly useful in the development of biocidal coatings and materials designed to inhibit microbial growth.

    • Cell Membrane Disruption : The compound's cationic nature allows it to interact with negatively charged microbial membranes, leading to structural destabilization and eventual cell death.
    • Hydrogel Formation : Its ability to form hydrogels enhances its application in drug delivery systems, where it can encapsulate drugs and facilitate controlled release.

    Applications in Drug Delivery

    The biocompatibility of this compound makes it suitable for use in drug delivery systems. Studies suggest that it can form complexes with various drugs, improving their solubility and bioavailability.

    Case Studies

    • Antimicrobial Coatings : A study demonstrated the effectiveness of this compound in coatings applied to medical devices, significantly reducing bacterial colonization.
    • Drug Delivery Systems : Research on hydrogel formulations incorporating this compound showed enhanced drug release profiles and improved therapeutic outcomes in vitro.

    Interaction with Biological Membranes

    The interaction of this compound with biological membranes has been extensively studied. It influences cell permeability and can lead to enhanced uptake of therapeutic agents.

    Comparative Analysis with Similar Compounds

    Compound NameMolecular FormulaUnique Features
    Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphateC20H40N2O8SContains dimethyl instead of diethyl groups, affecting solubility and biological activity.
    Bis[2-(methacryloyloxy)ethyl] phosphateC18H35O8PFeatures methacrylate groups, leading to different polymerization characteristics.
    (2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphateC9H19NO6SA simpler structure with only one diethylammonium group, impacting its reactivity and applications.

    Summary of Findings

    This compound stands out due to its dual quaternary ammonium structure, enhancing its antimicrobial properties compared to similar compounds. Its versatility allows for applications not only in antimicrobial coatings but also in advanced drug delivery systems.

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